N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves multiple steps, starting with the preparation of the core heterocyclic rings. The triazole and thiadiazole rings are often synthesized through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. The pyridine ring is then introduced through a coupling reaction. The final step involves the dimethylation of the aniline group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their diverse chemical and biological properties.
Uniqueness
N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
579446-44-9 |
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Molecular Formula |
C16H14N6S |
Molecular Weight |
322.4g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
InChI |
InChI=1S/C16H14N6S/c1-21(2)13-7-5-11(6-8-13)15-20-22-14(18-19-16(22)23-15)12-4-3-9-17-10-12/h3-10H,1-2H3 |
InChI Key |
QXBQXAVBLPGTFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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